

Application Notes and Protocols for Isorhoifolin Quantification using HPLC-UV

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Compound of Interest

Compound Name: *Isorhoifolin*

Cat. No.: *B7950284*

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Introduction

Isorhoifolin, a flavonoid glycoside found in various citrus species and other plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of **Isorhoifolin** in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for this purpose. This document provides a detailed application note and protocol for the quantification of **Isorhoifolin** using HPLC-UV.

Principle

The method is based on reversed-phase HPLC, where **Isorhoifolin** is separated from other components in a sample matrix on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent. **Isorhoifolin** is detected by its UV absorbance, and the concentration is determined by comparing the peak area to a standard calibration curve.

Experimental Protocols

Sample Preparation: Extraction of Isorhoifolin from Plant Material

This protocol describes a general procedure for the extraction of **Isorhoifolin** from dried plant leaves. The efficiency of extraction can be influenced by the specific plant matrix, and optimization may be required.

Materials:

- Dried and powdered plant material (e.g., citrus leaves)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Ultrasonic bath
- Centrifuge
- Vortex mixer
- 0.45 µm syringe filters

Procedure:

- Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.
- Add 20 mL of 80% aqueous methanol.
- Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean collection flask.
- Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

- Combine all the supernatants.
- Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.
- Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.
- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Analysis

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	340 nm

Standard Preparation:

- Prepare a stock solution of **Isorhoifolin** standard (e.g., 1 mg/mL) in methanol.
- From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.
- Inject the standard solutions into the HPLC system to construct a calibration curve.

Data Presentation

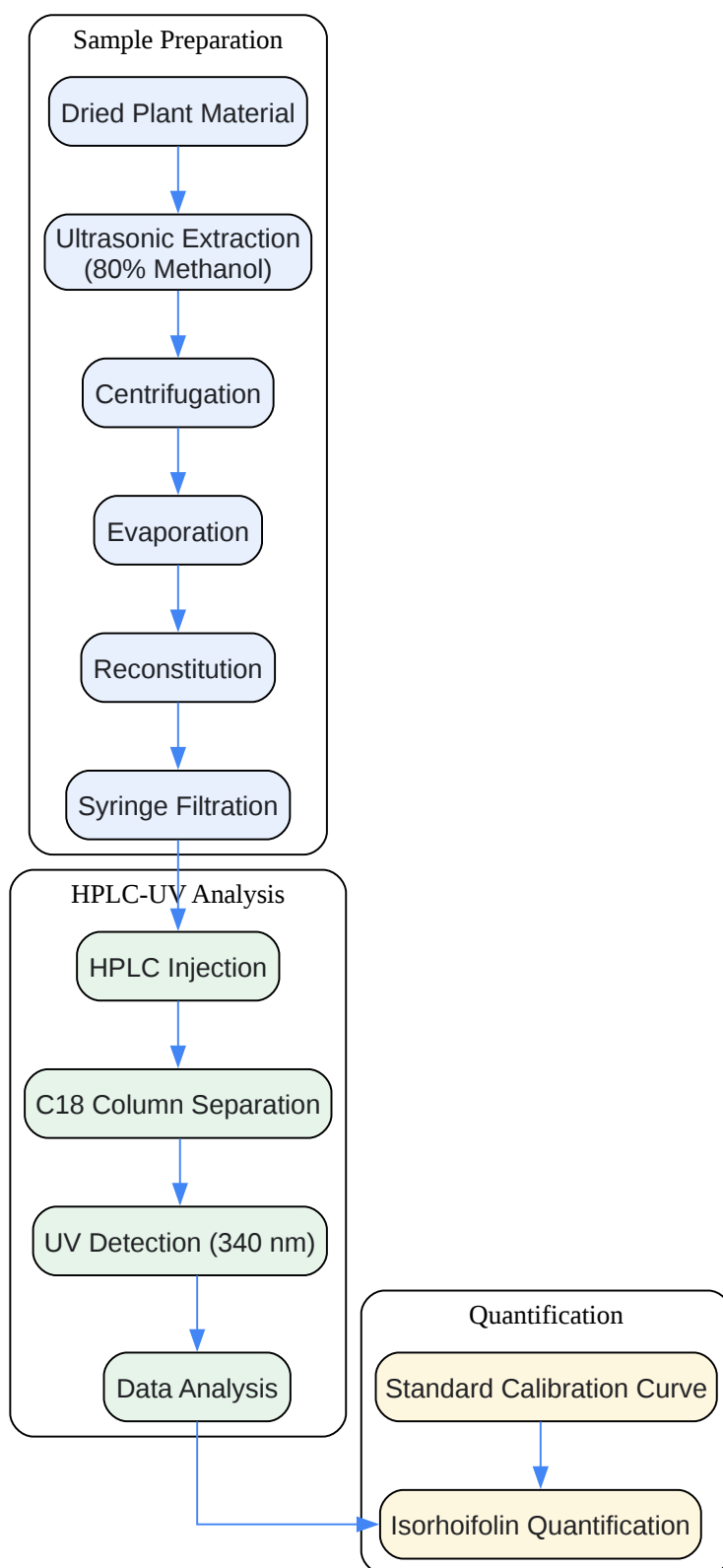
The following tables summarize the validation parameters for a typical HPLC-UV method for flavonoid quantification. While specific data for **Isorhoifolin** is not readily available in published literature, the data for its isomer, Isoorientin, is presented here as a representative example to demonstrate the expected performance of the method.[\[1\]](#)[\[2\]](#)

Table 1: HPLC-UV Method Validation Parameters for a Representative Flavonoid (Isoorientin)

Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD) (µg/mL)	~0.1
Limit of Quantification (LOQ) (µg/mL)	~0.3
Accuracy (Recovery %)	98 - 103%
Precision (RSD %)	< 2%

Visualizations

Experimental Workflow



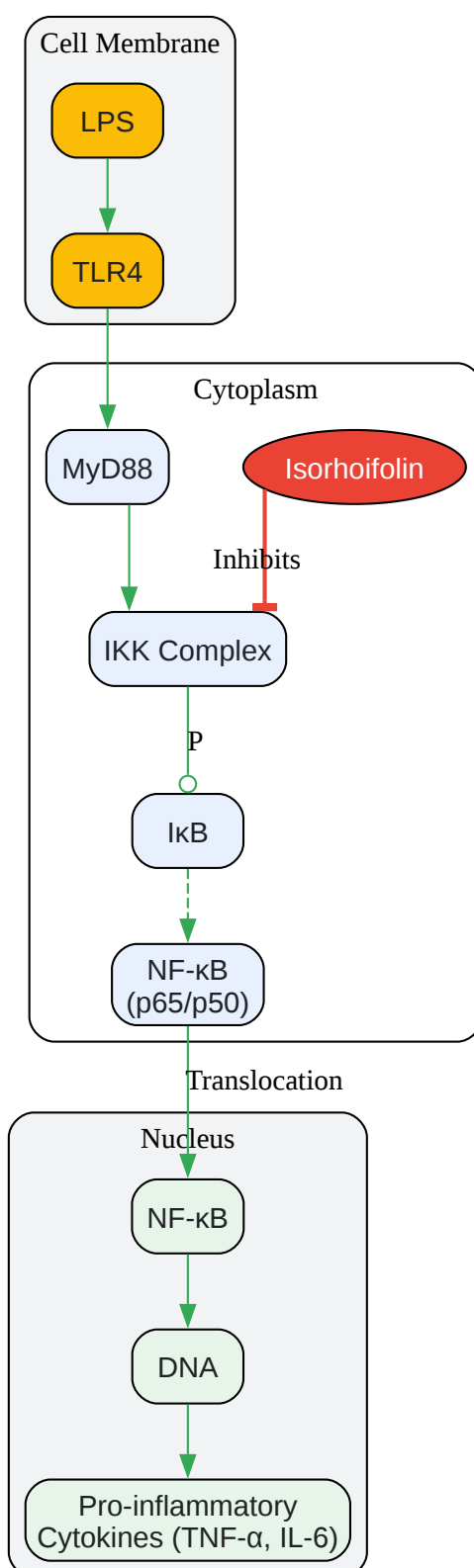
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Caption: Experimental workflow for **Isorhoifolin** quantification.

Signaling Pathways of Isorhoifolin

Isorhoifolin (also referred to as Rhoifolin) has been shown to modulate key signaling pathways involved in inflammation and cancer.

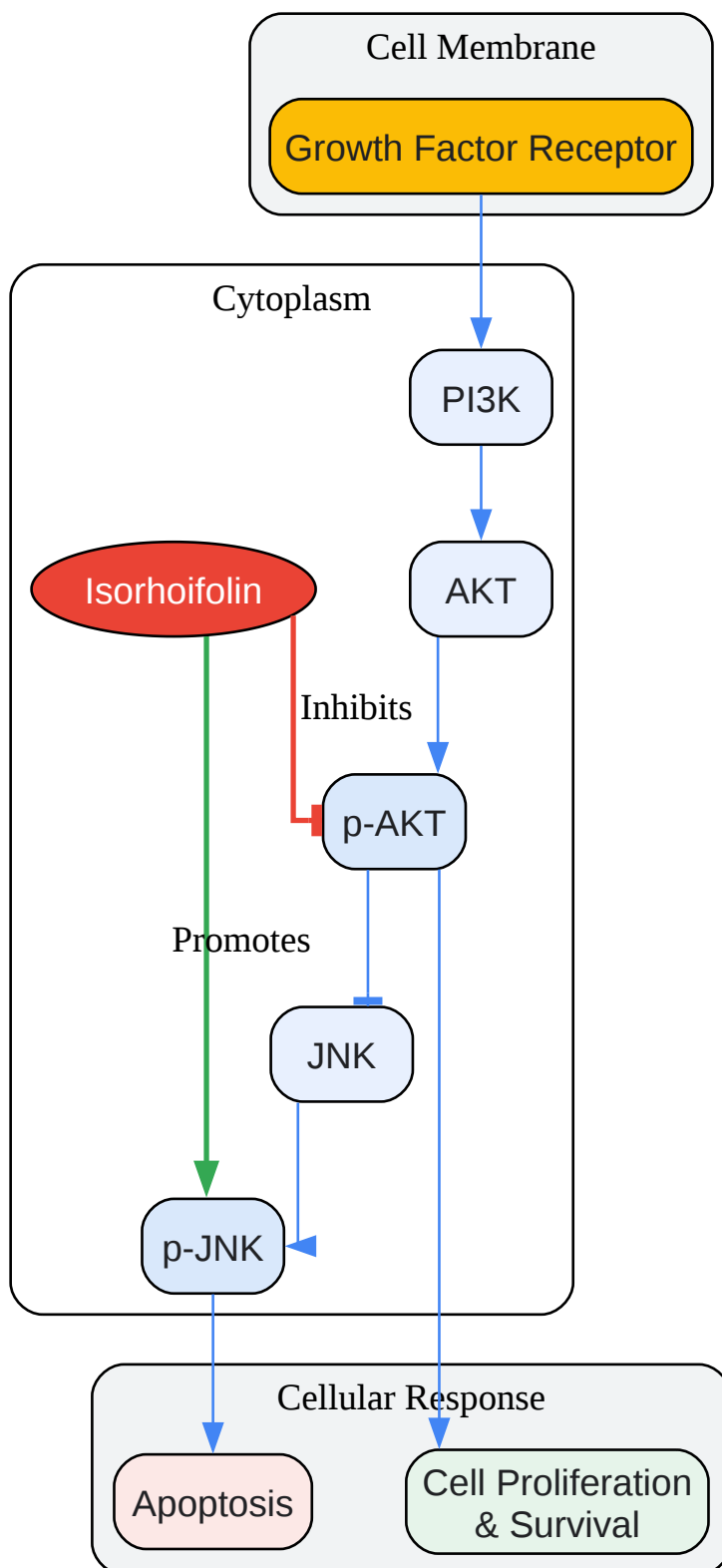
TLR4/NF- κ B Signaling Pathway



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Caption: Inhibition of the TLR4/NF-κB pathway by **Isorhoifolin**.

AKT/JNK Signaling Pathway

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Caption: Modulation of the AKT/JNK signaling pathway by **Isorhoifolin**.

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References

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- 2. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
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